molecular formula C14H17N3O2S B2565497 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide CAS No. 921821-98-9

2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2565497
CAS No.: 921821-98-9
M. Wt: 291.37
InChI Key: KDNYAULFSATPLE-UHFFFAOYSA-N
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Description

2-(5-(Hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is a heterocyclic compound featuring an imidazole core substituted with a hydroxymethyl group at position 5 and a phenethylthio moiety at position 2. This compound is structurally distinct due to its combination of hydrophilic (hydroxymethyl) and lipophilic (phenethylthio) groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c15-13(19)9-17-12(10-18)8-16-14(17)20-7-6-11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYAULFSATPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Phenethylthio Group: The phenethylthio group can be introduced via a nucleophilic substitution reaction, where a phenethylthiol reacts with an appropriate imidazole derivative.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.

    Acetamide Formation: The final step involves the acylation of the imidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The phenethylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-(carboxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide.

    Reduction: Formation of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1,2-dihydro-1H-imidazol-1-yl)acetamide.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations :

  • Triazole-thiazole hybrids (e.g., 9c) exhibit larger molecular frameworks, which may enhance target specificity but reduce solubility .

Physicochemical Properties

Property Target Compound 9c Fluorobenzyl Analog Cyclopentyl Analog
Molecular Formula C₁₄H₁₇N₃O₂S C₂₈H₂₃N₇O₃S C₂₇H₂₇FN₆O₃S C₁₂H₁₈N₄O₂S
Molecular Weight (g/mol) 307.37 537.59 542.60 296.36
Key Functional Groups Phenethylthio, hydroxymethyl Bromophenyl, triazole Fluorobenzyl, dimethylphenyl Cyclopentyl, mercapto
Solubility (Predicted) Moderate in DMSO Low in polar solvents High in DMF High in aqueous buffers

Notes:

  • The target compound’s hydroxymethyl group may improve aqueous solubility compared to halogenated analogs like 9c.
  • Mercapto-containing analogs () are prone to oxidation, limiting stability .

Biological Activity

The compound 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is part of a class of imidazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is C12H16N2O2SC_{12}H_{16}N_2O_2S, with a molecular weight of approximately 252.34 g/mol. The compound features a hydroxymethyl group, an imidazole ring, and a phenethylthio substituent, contributing to its unique chemical properties and biological interactions.

Anticancer Activity

Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide have shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antiproliferative effects in various cancer cell lines, making these compounds potential candidates for cancer therapy .

Antimicrobial Effects

Imidazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide may possess similar properties.

The biological activity of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is primarily attributed to its interaction with specific biological targets:

  • Topoisomerase Inhibition : As mentioned, the compound may inhibit topoisomerase II, leading to DNA damage in cancer cells.
  • Receptor Interaction : The imidazole ring can interact with various receptors involved in cellular signaling pathways, potentially modulating responses in cancer and infection contexts.

Study 1: Antiproliferative Effects

A study published in PubMed investigated the antiproliferative effects of hydroxymethyl-substituted imidazoles on mammalian cells. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, particularly in breast cancer cell lines .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of imidazole derivatives against pathogenic bacteria. The findings revealed that certain derivatives exhibited strong inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 (µM)Reference
HydroxymethylbenzopsoralenStructureAntiproliferative15
Imidazole Derivative AStructureAntimicrobial10
Imidazole Derivative BStructureTopoisomerase Inhibitor25

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